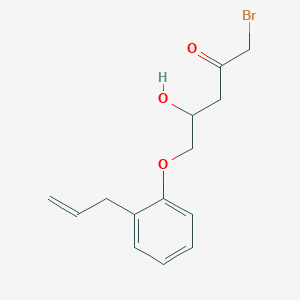

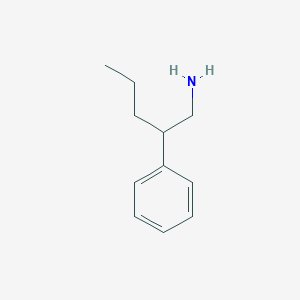

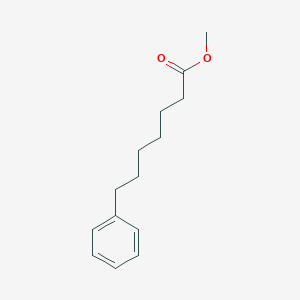

Methyl 7-phenylheptanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

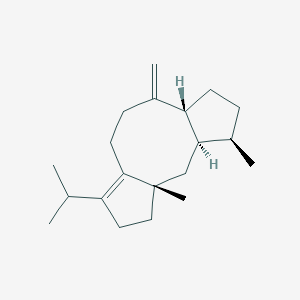

Methyl 7-phenylheptanoate belongs to the family of diarylheptanoids, which are plant secondary metabolites characterized by a 7 carbon skeleton with two phenyl rings. These compounds have been isolated from various plant families and exhibit diverse biological activities. The synthesis and properties of Methyl 7-phenylheptanoate and related compounds have been a subject of interest in organic chemistry (Jahng & Park, 2018).

Synthesis Analysis

Synthesis of Methyl 7-phenylheptanoate involves complex organic reactions. For instance, cyclic diarylheptanoids can be synthesized through various methods, including cyclization of trioxo-acids and reactions involving tricycloheptane precursors (Harris & Harris, 1969); (Vasin et al., 2008).

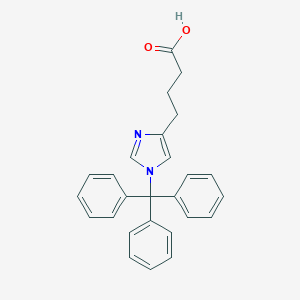

Molecular Structure Analysis

The molecular structure of Methyl 7-phenylheptanoate is characterized by its aromatic rings and the seven-carbon chain. The structural characteristics of such compounds are often studied using techniques like NMR and crystallography to elucidate their conformation and stereochemistry (Li et al., 2009).

Chemical Reactions and Properties

Methyl 7-phenylheptanoate undergoes various chemical reactions characteristic of diarylheptanoids. These include lactonization, cycloaddition, and reactions with electrophilic and nucleophilic reagents. The presence of phenyl groups influences its reactivity (Harris & Harris, 1969); (Komatsu et al., 1977).

Physical Properties Analysis

The physical properties like solubility, melting point, and crystalline structure are influenced by the molecular structure. For example, the presence of aromatic rings and the specific arrangement of carbon atoms in the chain can affect the crystallinity and solubility of these compounds (Overberger et al., 1966).

Chemical Properties Analysis

The chemical properties of Methyl 7-phenylheptanoate are defined by its functional groups. These include the ester group and phenyl rings, which contribute to its reactivity in organic synthesis and potential biological activities. These properties are explored in studies focusing on its synthesis and reactions (Ballini et al., 1984).

科学的研究の応用

Polymer Synthesis and Characterization :

- Methyl 7-phenylheptanoate has been used as a substrate for the production of poly(beta-hydroxyalkanoates) containing phenyl groups by Pseudomonas putida. These polymers, known as PHPhAs, show potential for broad use as biodegradable polymers and possible biomedical applications (Abraham et al., 2001).

Chemical Synthesis and Organic Chemistry :

- Studies have shown the cyclization of 3,5,7-trioxo-7-phenylheptanoic acid and its 2-methyl homolog to form corresponding δ-lactones, which are significant in biogenetic reactions (T. Harris & C. Harris, 1969).

- Research on the isobutylamides of 7-phenylhepta-2,4-dienoic acid and related compounds has explored their synthesis and potential insecticidal activities (Meisters & Wailes, 1966).

Medicinal Chemistry and Drug Development :

- Inhibition of neuronal nitric oxide synthase by certain compounds has been studied for preventing MPTP-induced parkinsonism, with research focusing on molecular interactions and potential therapeutic implications (Hantraye et al., 1996).

Biochemical and Biophysical Studies :

- Investigations into the selective recognition mode of nucleic acid bases by aromatic amino acids have been conducted, exploring interactions like L-phenylalanine-7-methylguanosine 5'-monophosphate stacking (Ishida et al., 1988).

Safety And Hazards

Methyl 7-phenylheptanoate is recommended for use as laboratory chemicals . It is advised against use in food, drugs, pesticides, or biocidal products . In case of contact with skin or eyes, or if ingested or inhaled, medical attention should be sought immediately . The chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

特性

IUPAC Name |

methyl 7-phenylheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-16-14(15)12-8-3-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,2-3,5,8-9,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSNATXOGRAOIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426624 |

Source

|

| Record name | METHYL 7-PHENYLHEPTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-phenylheptanoate | |

CAS RN |

101689-18-3 |

Source

|

| Record name | METHYL 7-PHENYLHEPTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide](/img/structure/B25680.png)